

An In-depth Technical Guide to 1-(3-Methoxy-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(3-Methoxy-5-methylphenyl)ethanone
Cat. No.:	B1602381

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of **1-(3-methoxy-5-methylphenyl)ethanone**, a valuable ketone intermediate in organic synthesis. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, and potential applications, particularly within the realm of drug discovery and development.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. This section details the systematic naming and various identifiers for the title compound.

IUPAC Name: **1-(3-Methoxy-5-methylphenyl)ethanone**[\[1\]](#)

Synonyms:

- 3'-Methoxy-5'-methylacetophenone[\[1\]](#)
- 3-Methoxy-5-methylacetophenone[\[1\]](#)
- 1-(3-Methoxy-5-methyl-phenyl)-ethanone[\[1\]](#)

Chemical Identifiers: A globally recognized system for substance identification is crucial for database searches and regulatory compliance.

Identifier	Value	Source
CAS Number	43113-94-6	[1]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[2]
Molecular Weight	164.20 g/mol	[2]
InChI	InChI=1S/C10H12O2/c1-7-4-9(8(2)11)6-10(5-7)12-3/h4-6H,1-3H3	[2]
InChIKey	UXJJSOPJKWZHHY-UHFFFAOYSA-N	[2]
SMILES	Cc1cc(cc(c1)OC)C(=O)C	

Physicochemical and Safety Data

Understanding the physical properties and safety profile of a compound is a prerequisite for its handling, application in experimental settings, and potential for further development.

Physicochemical Properties:

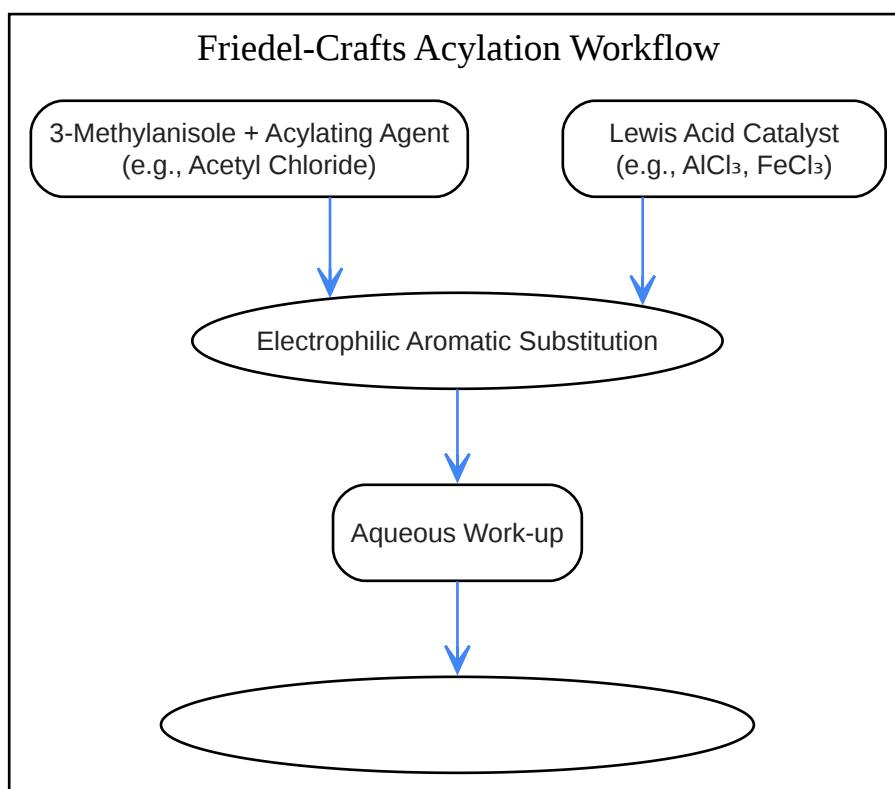
While comprehensive experimental data for **1-(3-methoxy-5-methylphenyl)ethanone** is not readily available in public literature, data from suppliers and predictions based on its structure provide initial guidance.

Property	Value	Notes
Physical Form	Pale-yellow to Yellow-brown Liquid	[3]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	Likely soluble in common organic solvents.
Purity	95%	[3]
Storage Temperature	Refrigerator	[3]

Safety Information:

Based on available safety data sheets, **1-(3-methoxy-5-methylphenyl)ethanone** is classified with the following hazards:

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][2]


It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A full, detailed Safety Data Sheet (SDS) should be consulted prior to any handling or experimental work.[1]

Synthesis Methodologies

The synthesis of substituted acetophenones is a well-established area of organic chemistry. For **1-(3-methoxy-5-methylphenyl)ethanone**, two primary retrosynthetic approaches are most viable: Friedel-Crafts acylation and the addition of an organometallic reagent to a nitrile.

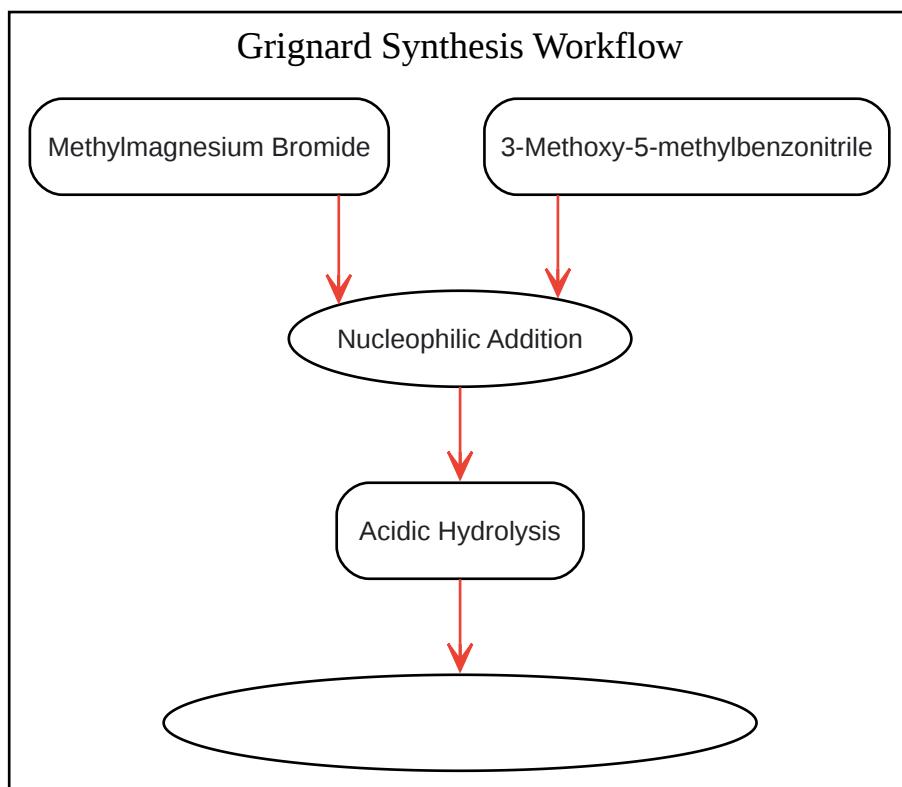
Friedel-Crafts Acylation of 3-Methylanisole

The Friedel-Crafts acylation is a classic and versatile method for the formation of aryl ketones. [4] In this approach, the aromatic ring of 3-methylanisole (3-methoxytoluene) acts as a nucleophile, attacking an acylium ion electrophile. The methoxy group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The substitution pattern will be influenced by the steric hindrance and the relative activating effects of these groups.

[Click to download full resolution via product page](#)

Figure 1: General workflow for the Friedel-Crafts acylation synthesis of **1-(3-methoxy-5-methylphenyl)ethanone**.

Experimental Protocol (General):


- Reaction Setup: To a stirred solution of a Lewis acid catalyst (e.g., aluminum chloride, 1.1 equivalents) in an inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen) at 0 °C, add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise.[5]

- **Addition of Substrate:** After the formation of the acylium ion complex, add a solution of 3-methylanisole (1.0 equivalent) in the same solvent dropwise, maintaining the low temperature.[5]
- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for a designated period, monitoring the progress by thin-layer chromatography (TLC).
- **Quenching and Work-up:** Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[5]
- **Extraction and Purification:** Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.[5] After filtration, the solvent is removed under reduced pressure, and the crude product can be purified by distillation or column chromatography.

Self-Validating System: The success of this protocol relies on the rigorous exclusion of moisture, as Lewis acid catalysts are highly water-sensitive. The progress of the reaction should be monitored by TLC to ensure the consumption of the starting material and the formation of the product. The final product's identity and purity should be confirmed by analytical techniques such as NMR and mass spectrometry.

Grignard Reaction with 3-Methoxy-5-methylbenzonitrile

An alternative synthetic route involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with 3-methoxy-5-methylbenzonitrile. This nucleophilic addition to the nitrile, followed by acidic hydrolysis of the intermediate imine, yields the desired ketone.

[Click to download full resolution via product page](#)

Figure 2: General workflow for the Grignard synthesis of **1-(3-methoxy-5-methylphenyl)ethanone**.

Experimental Protocol (General):

- Grignard Reagent Formation: Prepare the Grignard reagent (methylmagnesium bromide) from methyl bromide and magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.
- Reaction with Nitrile: To a cooled (0 °C) solution of the Grignard reagent, add a solution of 3-methoxy-5-methylbenzonitrile in anhydrous diethyl ether dropwise.
- Reaction Progression: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed to ensure complete reaction.
- Hydrolysis and Work-up: The reaction is quenched by carefully pouring it onto a mixture of ice and a strong acid (e.g., hydrochloric acid).

- Extraction and Purification: The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is then carried out by distillation or column chromatography.

Self-Validating System: Grignard reactions are highly sensitive to protic solvents and atmospheric moisture. Therefore, anhydrous conditions are critical for success. The formation of the Grignard reagent is often indicated by a change in the appearance of the reaction mixture. The final product's identity should be confirmed through spectroscopic analysis.

Applications in Drug Discovery and Development

Substituted acetophenones are prevalent structural motifs in a wide array of biologically active molecules and serve as key building blocks in medicinal chemistry. While specific applications of **1-(3-methoxy-5-methylphenyl)ethanone** are not extensively documented in publicly available literature, its structural features suggest its potential as a precursor for various classes of therapeutic agents.

The ketone functionality allows for a multitude of chemical transformations, including:

- Reductive amination to form substituted phenethylamines.
- Aldol condensation to construct more complex carbon skeletons.
- Formation of heterocycles such as pyrazoles, isoxazoles, and chalcones.

These transformations can lead to the synthesis of compounds with potential activities as enzyme inhibitors, receptor antagonists, or other pharmacologically relevant molecules. For instance, related amino acetophenones are utilized as building blocks for the synthesis of natural product analogs with potential therapeutic applications.^[6]

Analytical Characterization

Detailed analytical data for **1-(3-methoxy-5-methylphenyl)ethanone** is not widely published. However, based on the analysis of structurally similar compounds, the expected spectral characteristics can be predicted. Researchers synthesizing this compound should perform the following analyses for structural confirmation and purity assessment.

Expected Spectroscopic Data:

Technique	Expected Features
¹ H NMR	Signals corresponding to the acetyl methyl protons (singlet, ~2.5 ppm), the methoxy protons (singlet, ~3.8 ppm), the aromatic methyl protons (singlet, ~2.3 ppm), and distinct signals for the aromatic protons in the meta- and para-positions relative to the acetyl group.
¹³ C NMR	Resonances for the carbonyl carbon (~198 ppm), the carbons of the aromatic ring (with distinct shifts for the substituted and unsubstituted carbons), the methoxy carbon (~55 ppm), and the two methyl carbons.
Infrared (IR) Spectroscopy	A strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1670-1690 cm ⁻¹ . Also, C-H stretching and bending vibrations for the aromatic and methyl groups, and C-O stretching for the methoxy group.
Mass Spectrometry (MS)	The molecular ion peak (M ⁺) at m/z = 164. A prominent fragment ion corresponding to the loss of a methyl group ([M-15] ⁺) at m/z = 149, and another for the acetyl cation ([CH ₃ CO] ⁺) at m/z = 43.

Conclusion

1-(3-Methoxy-5-methylphenyl)ethanone is a synthetically accessible aromatic ketone with potential as a versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. This guide has provided a comprehensive overview of its nomenclature, physicochemical properties, synthetic routes, and potential applications. The detailed protocols and workflows, grounded in established chemical principles, offer a solid foundation for researchers and drug development professionals working with this and related compounds. As

with any chemical synthesis and application, adherence to strict safety protocols and thorough analytical characterization are paramount for successful and reproducible scientific outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.chemscene.com [file.chemscene.com]
- 2. 43113-94-6[1-(3-Methoxy-5-methylphenyl)ethanone]- Acme Biochemical [acmec.com.cn]
- 3. 1-(3-Methoxy-5-methylphenyl)ethanone | 43113-94-6 [sigmaaldrich.com]
- 4. 傅-克酰基化反应 [sigmaaldrich.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(3-Methoxy-5-methylphenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1602381#1-3-methoxy-5-methylphenyl-ethanone-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com